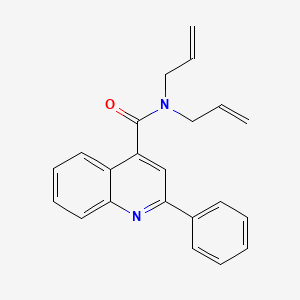![molecular formula C16H15ClN6O4S B5563376 1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea](/img/structure/B5563376.png)
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea is a useful research compound. Its molecular formula is C16H15ClN6O4S and its molecular weight is 422.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide is 422.0564018 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Cancer Therapy
A novel series of sulfonamides incorporating 1,3,5-triazine moieties has been synthesized, showing significant inhibitory activity against carbonic anhydrase isozymes I, II, and IX. These enzymes are relevant in physiological processes, including tumorigenesis. The inhibitory action suggests potential for developing novel therapeutic strategies for managing hypoxic tumors, leveraging the selectivity for tumor-associated isozymes over cytosolic ones (Garaj et al., 2005), (Lolak et al., 2019).
Antitumor Activities
The derivatives of sulfonamides have been explored for their antitumor activities. Specific compounds demonstrated reasonable activity against various human tumor cell lines, indicating their potential as leads for developing new anticancer agents. This is particularly relevant for compounds showing significant activity against colon cancer, renal cancer, and melanoma cell lines, providing insights into structure-antitumor activity relationships (Sławiński & Gdaniec, 2005).
Enzyme Inhibition and Molecular Docking
Further studies have synthesized and evaluated novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties for their efficiency as carbonic anhydrase inhibitors. These compounds displayed significant inhibitory activity against select isozymes, underlining their potential in designing drugs for diseases like glaucoma, epilepsy, obesity, and cancer. Molecular docking studies have contributed to understanding the interaction between these inhibitors and the enzyme's active sites, paving the way for targeted drug development (Lolak et al., 2019).
Synthesis and Structural Analysis
The synthesis and characterization of novel 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives have been reported, with a focus on their anticancer activity. These compounds have shown cytotoxic activity against human cancer cell lines, emphasizing the role of specific moieties in enhancing anticancer activity. The structural analysis through X-ray diffraction and spectroscopic methods has provided insights into the relationship between molecular structure and biological activity, aiding in the design of more effective anticancer agents (Żołnowska et al., 2016).
Corrosion Inhibition
In addition to biomedical applications, derivatives of sulfonamides, including those with 1,3,5-triazine structures, have been explored as corrosion inhibitors for carbon steel in acidic solutions. These studies have revealed that such compounds can significantly enhance the stability and corrosion resistance of steel, opening up potential industrial applications. The efficacy of these inhibitors has been demonstrated through electrochemical assays, highlighting their potential in protecting metal surfaces against corrosive environments (Hu et al., 2016).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4S/c1-23(2)15-19-13(11-7-5-9-27-11)18-14(20-15)21-16(24)22-28(25,26)12-8-4-3-6-10(12)17/h3-9H,1-2H3,(H2,18,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMIWYHGSNAICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5563316.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)



![(NE)-N-[[3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5563382.png)
![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)
